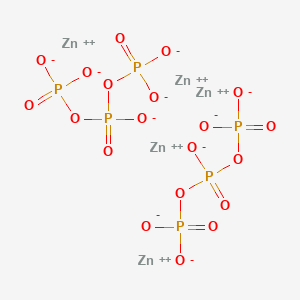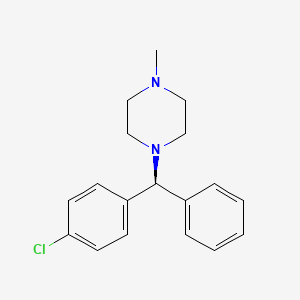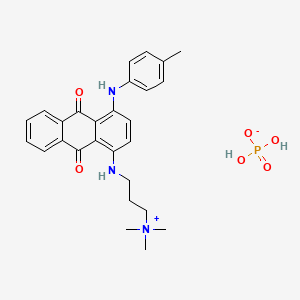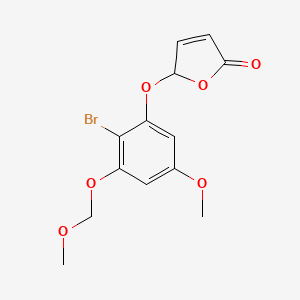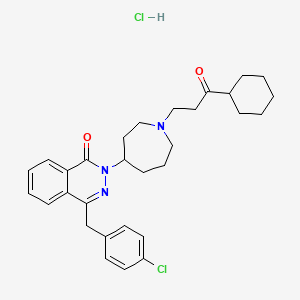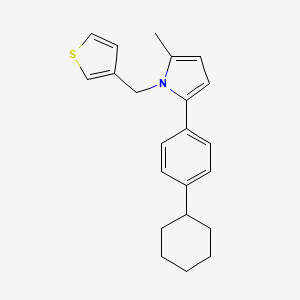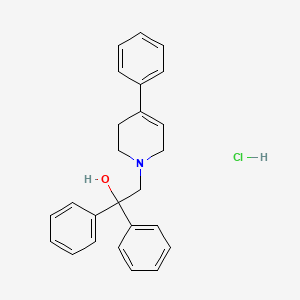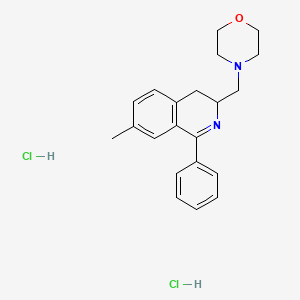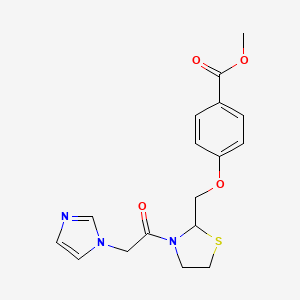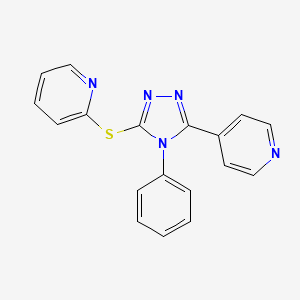
Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-((4-phényl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- est un composé hétérocyclique qui présente un cycle pyridine fusionné à un cycle triazole et un groupe phényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Pyridine, 2-((4-phényl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- implique généralement la réaction d'halogénures d'hydrazonoyle avec des dérivés de pyridine dans des conditions spécifiques. Par exemple, la réaction d'halogénures d'hydrazonoyle avec le 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phényl)éthylidène)hydrazinecarbothioamide dans l'éthanol et la triéthylamine donne le composé souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. La synthèse suit généralement des voies similaires à celles des méthodes de laboratoire, avec des optimisations en termes d'échelle, de rendement et de rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Pyridine, 2-((4-phényl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution nucléophile et électrophile, en particulier au niveau des cycles pyridine et triazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des N-oxydes de pyridine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications De Recherche Scientifique
Pyridine, 2-((4-phényl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de construction pour synthétiser des molécules plus complexes.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de Pyridine, 2-((4-phényl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires exacts.
Mécanisme D'action
The mechanism of action of Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyridine : Des composés comme la 3-amino-4-arylpyridin-2(1H)-one présentent des similitudes structurales et présentent des activités biologiques comparables.
Dérivés de triazole : Des composés tels que la N-substituée-5-phényl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine présentent également des propriétés et des applications similaires.
Unicité
Pyridine, 2-((4-phényl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- est unique en raison de sa combinaison spécifique de cycles pyridine et triazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Numéro CAS |
103654-44-0 |
|---|---|
Formule moléculaire |
C18H13N5S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]pyridine |
InChI |
InChI=1S/C18H13N5S/c1-2-6-15(7-3-1)23-17(14-9-12-19-13-10-14)21-22-18(23)24-16-8-4-5-11-20-16/h1-13H |
Clé InChI |
WETRVJGHSSLIOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SC3=CC=CC=N3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


